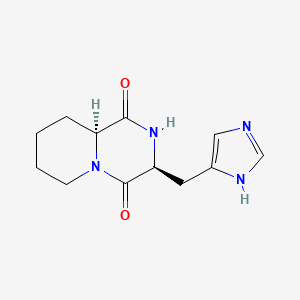

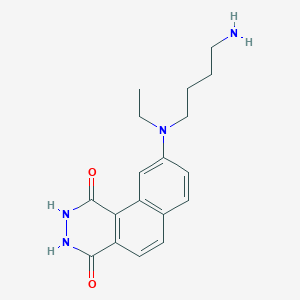

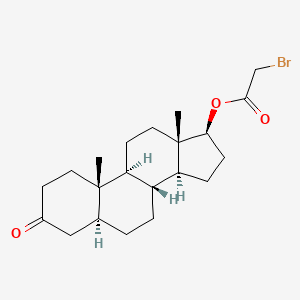

Histidylproline diketopiperazine

概要

説明

科学的研究の応用

Neurological Activities : HPD is known for its role in the central nervous system (CNS). It mediates various CNS activities, some of which are similar to those observed with thyrotropin-releasing hormone (TRH), while others are opposed by TRH or unaffected by it (Peterkofsky & Battaini, 1980). Additionally, HPD is found to inhibit dopamine uptake in nerve endings, impacting catecholamine transport and brain plasma membrane ion transport processes (Battaini & Peterkofsky, 1980).

Cardiovascular and Anticancer Potential : Some studies indicate that HPD and similar diketopiperazines could have significant biological activity relevant to cardiovascular diseases, cancer, and infectious diseases. These compounds have shown effects on blood clotting, platelet adhesion and aggregation, as well as anti-tumor activity in cervical carcinoma cells (McCleland et al., 2004).

Alcohol Consumption and Sleep : HPD levels increase in the brain with prolonged alcohol consumption, suggesting a physiological adaptation during alcohol consumption. It also affects sleep patterns, particularly in relation to ethanol-induced sleep (Mori, Prasad, & Wilber, 1982).

Appetite Regulation : HPD has been observed to suppress food intake in various conditions such as stress-induced eating, starvation-induced eating, and spontaneous eating (Morley, Levine, & Prasad, 1981).

Therapeutic Potential for Parkinson's Disease : A study on a modified diketopiperazine, NNZ-2591, shows its neuroprotective and neurotrophic actions, indicating potential therapeutic applications in Parkinson's disease (Krishnamurthi et al., 2009).

Prolactin Secretion and Endocrine Functions : HPD is shown to inhibit prolactin secretion and could be a regulatory factor in prolactin secretion (Brabant, Wickings, & Nieschlag, 1981).

Presence in Food and Possible Effects : HPD has been identified in dairy products like milk and yogurt, suggesting a dietary source and possible roles in nutrition and metabolic processes (Prasad, Kumar, Adkinson, & Mcgregor, 1995).

Thermoregulatory Effects : HPD exhibits thermoregulatory effects, including dose-dependent hypothermia and interactions with TRH, indicating its role in body temperature regulation (Prasad, Matsui, Williams, & Peterkofsky, 1978).

作用機序

Histidylproline diketopiperazine isomers have been tested for their anti-Alzheimer potential using a differentiated human neuroblastoma cell line (SH-SY5Y) as an Alzheimer’s disease (AD) experimental model . The results revealed that these isomers provide a different degree of neuroprotection against Aβ1-42 -induced cell death on the in vitro AD model .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(3S,9aS)-3-(1H-imidazol-5-ylmethyl)-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2/c17-11-10-3-1-2-4-16(10)12(18)9(15-11)5-8-6-13-7-14-8/h6-7,9-10H,1-5H2,(H,13,14)(H,15,17)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXWQHWWTPOAFI-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C(=O)NC(C2=O)CC3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2[C@@H](C1)C(=O)N[C@H](C2=O)CC3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histidylproline diketopiperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002053 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Histidylproline diketopiperazine | |

CAS RN |

4257-92-5, 53109-32-3 | |

| Record name | Histidyl-proline diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004257925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histidylproline diketopiperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002053 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Chryseno[4,5-bcd]thiophene](/img/structure/B1195192.png)

![3,5-diamino-N-[2-[[3-[2-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)methylamino]ethylamino]-3-oxopropyl]-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1195203.png)

![[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate](/img/no-structure.png)

![(2S)-2-amino-3-[4-(3,5-diiodo-4-sulfooxyphenoxy)-3-iodophenyl]propanoic acid](/img/structure/B1195209.png)